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Introduction: The Proviral Integration site for Moloney murine leukemia virus 2 (PIM2) is a

serine/threonine kinase that plays a crucial role as an oncogene in various human cancers,

including leukemia, myeloma, and several solid tumors.[1][2][3] PIM2 is a key regulator of cell

survival, proliferation, and cell cycle progression.[1][2] It exerts its function by phosphorylating a

multitude of downstream substrates involved in critical signaling pathways. Given its

significance in cancer pathogenesis, the availability of highly purified and active recombinant

PIM2 protein is essential for biochemical and structural studies, inhibitor screening, and the

development of novel therapeutic agents. This application note provides a detailed protocol for

the expression and purification of recombinant PIM2 kinase.

PIM2 Signaling Pathway
The PIM2 kinase is a constitutively active enzyme whose activity is primarily regulated at the

level of gene expression. Its transcription is induced by a variety of cytokines and growth

factors through the activation of transcription factors such as STAT3, STAT5, and NF-κB. Once

expressed, PIM2 phosphorylates a range of downstream targets to promote cell survival and

proliferation.
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Caption: PIM2 signaling cascade overview.

Recombinant PIM2 Purification Workflow
The purification of recombinant PIM2 from E. coli typically involves expression, cell lysis, affinity

chromatography, and an optional polishing step like size-exclusion chromatography. As PIM2 is

often expressed in insoluble inclusion bodies, a refolding step is commonly required.
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Caption: Recombinant PIM2 purification workflow.
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Experimental Protocols
This protocol is adapted for a His-tagged PIM2 construct expressed in E. coli, which results in

the formation of inclusion bodies.

Materials and Reagents
Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL

lysozyme.

Inclusion Body Wash Buffer: 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1% Triton X-100.

Solubilization Buffer: 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 8 M Urea, 10 mM β-

mercaptoethanol.

Refolding Buffer: 50 mM Tris-HCl pH 8.0, 250 mM NaCl, 500 mM L-Arginine, 1 mM reduced

glutathione, 0.1 mM oxidized glutathione.

Affinity Chromatography Buffers:

Binding Buffer (Buffer A): 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole.

Wash Buffer (Buffer B): 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole.

Elution Buffer (Buffer C): 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole.

Size-Exclusion Chromatography Buffer: 50 mM HEPES pH 7.5, 300 mM NaCl, 20% glycerol,

0.5 mM TCEP.

Resin: Ni-NTA Agarose.

Protocol
Step 1: Expression of Recombinant PIM2

Transform E. coli cells (e.g., NiCo21(DE3)) with a PIM2 expression vector (e.g., pLATE52-

pim2).

Inoculate a starter culture and grow overnight at 37°C.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15136001?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Use the starter culture to inoculate a larger volume of LB medium and grow at 37°C until the

OD600 reaches 0.6-0.8.

Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

Continue to culture for 4-6 hours at 30°C.

Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

Step 2: Cell Lysis and Inclusion Body Isolation

Resuspend the cell pellet in ice-cold Lysis Buffer.

Lyse the cells by sonication on ice.

Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the inclusion bodies.

Discard the supernatant.

Wash the inclusion body pellet with Inclusion Body Wash Buffer and centrifuge again.

Repeat this step twice.

Step 3: Solubilization and Refolding

Resuspend the washed inclusion body pellet in Solubilization Buffer.

Stir gently for 1-2 hours at room temperature to completely solubilize the protein.

Clarify the solubilized protein by centrifugation at 20,000 x g for 30 minutes.

Perform refolding by adding the supernatant drop-wise into a large volume of stirred, ice-cold

Refolding Buffer.

Allow the protein to refold overnight at 4°C with gentle stirring.

Concentrate the refolded protein and dialyze against Affinity Chromatography Binding Buffer

(Buffer A).

Step 4: Affinity Chromatography
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Load the dialyzed protein solution onto a pre-equilibrated Ni-NTA agarose column.

Wash the column with 10-20 column volumes of Binding Buffer (Buffer A).

Wash the column with 10 column volumes of Wash Buffer (Buffer B) to remove non-

specifically bound proteins.

Elute the His-tagged PIM2 protein with Elution Buffer (Buffer C).

Collect the fractions and analyze for the presence of PIM2 by SDS-PAGE.

Step 5: Size-Exclusion Chromatography (Optional Polishing Step)

Pool the fractions containing PIM2 from the affinity chromatography step.

Concentrate the pooled fractions.

Load the concentrated protein onto a size-exclusion chromatography column (e.g.,

Sephacryl-200) pre-equilibrated with Size-Exclusion Chromatography Buffer.

Collect fractions and analyze by SDS-PAGE for purity.

Pool the purest fractions, determine the concentration, and store at -80°C.

Data Presentation
The following table summarizes typical yields and purity that can be expected at various stages

of the purification process, based on published data.
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Purification
Stage

Starting
Material

Total Protein
(mg)

Purity (%) Notes

Inclusion Body

Isolation

250 mL E. coli

culture
34.72 ~50-60%

Wet weight of

inclusion bodies

was 312 mg.

After Refolding
20 mg of

solubilized IB
18.4 ~70-80%

Protein

recovered after

dialysis.

After Affinity

Chromatography

18.4 mg of

refolded protein
~10-15 >90%

Estimated yield

after Ni-NTA

purification.

After Size-

Exclusion

~10-15 mg from

affinity
~5-10 >95%

Final yield of

highly pure,

monomeric

PIM2.

Conclusion
This protocol provides a comprehensive method for the expression and purification of

recombinant PIM2 kinase from E. coli. The procedure yields a high-purity protein suitable for a

wide range of applications, from enzymatic assays for inhibitor screening to structural biology

studies. The inclusion of a refolding step is critical for obtaining active, soluble protein from

inclusion bodies. The final purity can be significantly enhanced by an optional size-exclusion

chromatography step.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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